molecular formula C12H13NOS B14754346 Ethyl 2-Methylthioindolizine-3-carboxylate

Ethyl 2-Methylthioindolizine-3-carboxylate

Cat. No.: B14754346
M. Wt: 219.30 g/mol
InChI Key: CCNYEJIGOSZITI-UHFFFAOYSA-N
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Description

Ethyl 2-Methylthioindolizine-3-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Methylthioindolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates, followed by cyclization to form the indolizine core . The reaction conditions often involve the use of palladium-catalyzed intramolecular oxidative coupling .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Methylthioindolizine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indolizine derivatives.

Scientific Research Applications

Ethyl 2-Methylthioindolizine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-Methylthioindolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-Methylthioindolizine-3-carboxylate can be compared with other indolizine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for biological and industrial applications.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

O-ethyl 2-methylindolizine-3-carbothioate

InChI

InChI=1S/C12H13NOS/c1-3-14-12(15)11-9(2)8-10-6-4-5-7-13(10)11/h4-8H,3H2,1-2H3

InChI Key

CCNYEJIGOSZITI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C1=C(C=C2N1C=CC=C2)C

Origin of Product

United States

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